molecular formula C19H15ClN2O3 B11118675 methyl N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycinate

methyl N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycinate

Cat. No.: B11118675
M. Wt: 354.8 g/mol
InChI Key: QIVPBENIDLOZQL-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE typically involves multiple steps, starting with the formation of the quinoline core. Common synthetic routes include the Skraup, Doebner-Von Miller, and Friedlander syntheses . These methods often involve the condensation of aniline derivatives with ketones or aldehydes under acidic conditions, followed by cyclization.

For the specific synthesis of METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE, the following steps are generally followed:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 4-chlorophenyl group: This step involves the electrophilic substitution of the quinoline core with a 4-chlorophenyl group.

    Esterification: The final step involves the esterification of the formamidoquinoline derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and cell division. This makes it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core.

    Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.

Uniqueness

METHYL 2-{[2-(4-CHLOROPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE is unique due to the presence of the 4-chlorophenyl and formamido groups, which enhance its biological activity and specificity. These functional groups allow for more targeted interactions with molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetate

InChI

InChI=1S/C19H15ClN2O3/c1-25-18(23)11-21-19(24)15-10-17(12-6-8-13(20)9-7-12)22-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,21,24)

InChI Key

QIVPBENIDLOZQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

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